molecular formula C16H19N3OS2 B6567585 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1021224-77-0

4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B6567585
CAS No.: 1021224-77-0
M. Wt: 333.5 g/mol
InChI Key: VZGIKHJJNLIFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09695459 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Molecular Information

  • Molecular Formula: C16H19N3OS
  • Molecular Weight: 333.5 g/mol
  • IUPAC Name: this compound

The thiazole ring structure contributes to the compound's biological activity, particularly in targeting various enzymes and receptors.

Anticancer Potential

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. A notable investigation involved the evaluation of various thiazole-carboxamide derivatives against cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, suggesting potent inhibitory effects on cell proliferation. For instance, compounds similar to 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene showed IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • AMPAR Modulation: The compound has been shown to modulate AMPA receptors (AMPAR), which are critical for synaptic transmission in the central nervous system. Studies revealed that it can inhibit AMPAR currents significantly at low concentrations, highlighting its neuroprotective potential .
  • Enzyme Inhibition: Thiazole derivatives are known to inhibit various enzymes involved in cancer progression and inflammation. The compound's structural features allow for effective binding to these targets, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Study 1: Inhibition of Prostate Cancer Cells

A study involving thiazole derivatives demonstrated that compounds with similar structures effectively inhibited prostate cancer cell lines with IC50 values averaging between 0.7 µM and 1.0 µM . This study underscores the potential of thiazole-based compounds in treating hormone-sensitive cancers .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives on neuronal cell cultures exposed to excitotoxic conditions. The results indicated that the compound significantly reduced neuronal death and improved cell viability, suggesting its potential use in neurodegenerative diseases .

Table 1: Biological Activity Summary of Thiazole Derivatives

Compound NameTargetIC50 (µM)Effect
TC-1AMPAR3.3Inhibition of currents
TC-2AMPAR3.02Strongest inhibition
ATCAA-1Prostate Cancer0.7 - 1.0Growth inhibition
ATCAA-2Various Cancer Types0.124 - 3.81Broad-spectrum activity
MechanismDescription
AMPAR ModulationAlters synaptic transmission dynamics
Enzyme InhibitionBlocks key enzymes in cancer pathways
Cytotoxicity InductionInduces apoptosis in cancer cells

Properties

IUPAC Name

4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-10-6-2-5-9-12(10)19-14(17)13(22-16(19)21)15(20)18-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGIKHJJNLIFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NC3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.